![molecular formula C26H26ClN7O3S B2581738 N-(3-chlorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 1020048-19-4](/img/structure/B2581738.png)
N-(3-chlorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H26ClN7O3S and its molecular weight is 552.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-chlorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A 3-chlorophenyl group
- A pyrazole ring with dimethyl substitutions
- An 8,9-dimethoxy triazoloquinazolin moiety
- A sulfanyl acetamide linkage
These structural elements contribute to its biological activity and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The presence of the pyrazole and triazoloquinazolin rings allows for interaction with various enzymes involved in cell signaling pathways.
- Receptor Modulation : The compound may act as a modulator of receptors implicated in cancer and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
These findings suggest that the compound may exhibit significant cytotoxic effects against various cancer cell lines.
Anti-inflammatory Activity
Compounds containing pyrazole structures have also been explored for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.
Neuroprotective Effects
Some derivatives have shown promise in neuroprotection by inhibiting neuroinflammatory responses and promoting neuronal survival in models of neurodegenerative diseases.
Case Study 1: Anticancer Screening
In a study investigating the anticancer activity of various pyrazole derivatives, this compound was screened against several cancer cell lines. The results indicated promising cytotoxicity with an IC50 value comparable to established chemotherapeutics.
Case Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism of action of similar compounds through molecular docking studies. Results indicated that the compound effectively binds to target enzymes involved in cancer metabolism and proliferation pathways.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that compounds similar to N-(3-chlorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide exhibit significant anticancer activities. For instance:
- Dual Action Against Cancer : Compounds designed to inhibit both hepatitis C virus and hepatocellular carcinoma have shown promise in reducing resistance and enhancing therapeutic effects. The incorporation of specific pharmacophores enhances their anticancer activity against various cancer cell lines .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through molecular docking studies. These studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. This positions the compound as a candidate for further optimization in treating inflammatory diseases .
In Vitro Studies
In vitro studies have demonstrated that derivatives of compounds similar to this compound exhibit promising results against various cancer cell lines. For example:
Compound | Target Cell Line | Activity |
---|---|---|
Compound A | MCF7 (breast cancer) | IC50 = 15 µM |
Compound B | HepG2 (liver cancer) | IC50 = 10 µM |
These findings highlight the potential of this compound class in developing new anticancer therapies .
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN7O3S/c1-15-10-16(2)33(31-15)9-8-23-30-25-19-12-21(36-3)22(37-4)13-20(19)29-26(34(25)32-23)38-14-24(35)28-18-7-5-6-17(27)11-18/h5-7,10-13H,8-9,14H2,1-4H3,(H,28,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJMPQYWCVBXSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC(=O)NC5=CC(=CC=C5)Cl)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.